2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
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Overview
Description
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C11H11ClN2O3 . It has a molecular weight of 254.67 . It is a solid substance with a melting point between 55 - 57 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is 1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7 (12)9 (14 (15)16)6-10 (8)17-11/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a solid substance with a melting point between 55 - 57 degrees Celsius . Its molecular weight is 254.67 .Scientific Research Applications
Anticancer Drug Research
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole derivatives have shown promise as novel anticancer agents. These compounds target human DNA topoisomerase enzymes, which are crucial for cancer treatment research. Particularly, derivatives like 5-nitro-2-(4-butylphenyl)benzoxazole have demonstrated inhibition of human topoisomerase IIα, suggesting potential in developing effective anticancer drugs with low toxicity (Karatas et al., 2021).
Antimicrobial Activities
Benzoxazole derivatives have been evaluated for antimicrobial activities, showing effectiveness against a range of microorganisms. Certain compounds, such as 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles, displayed significant antimycobacterial activity. These findings underscore the potential of benzoxazole derivatives in designing new drugs to combat microbial infections, including tuberculosis (Ertan-Bolelli et al., 2016).
Spectroscopic Studies
Vibrational spectroscopic studies and ab initio calculations on benzoxazole derivatives like 5-nitro-2-(p-fluorophenyl)benzoxazole have been conducted. These studies aid in understanding the molecular structure and properties of benzoxazoles, contributing to their potential application in various scientific fields (Mary et al., 2008).
Anthelmintic Activities
Benzoxazole derivatives have also been studied for their anthelmintic activities. Compounds like 5-nitro-1,3-benzoxazole derivatives showed potential as anthelmintic molecules, suggesting their use in controlling parasitic infections (Satyendra et al., 2015).
COVID-19 Research
Recent studies have included benzoxazole derivatives in molecular docking with COVID-19 main protease, showcasing their potential role in the development of treatments for the disease. These studies provide insights into how these compounds can be utilized in fighting COVID-19 (Zeyrek et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-butyl-5-chloro-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7(12)9(14(15)16)6-10(8)17-11/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKZPJGVVIHSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292908 |
Source
|
Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | |
CAS RN |
886360-94-7 |
Source
|
Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886360-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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